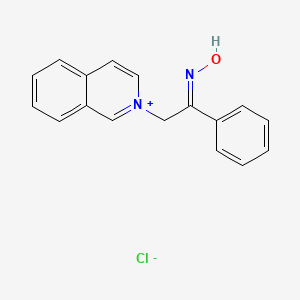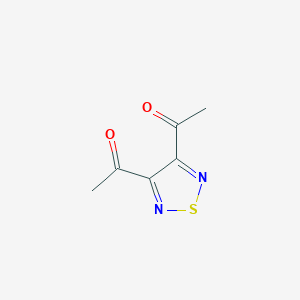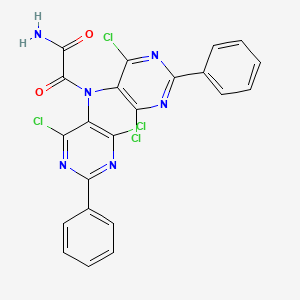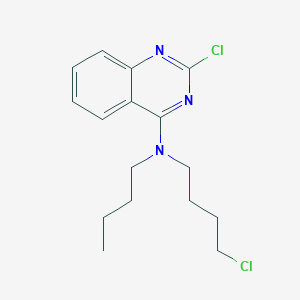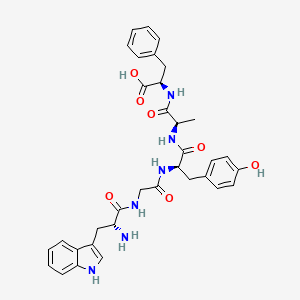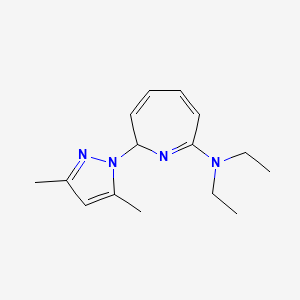
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine is a heterocyclic compound that features a pyrazole ring fused with an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with N,N-diethyl-2H-azepin-7-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating nucleophilic attack on the azepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the azepine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides of the compound
Reduction: Hydrogenated derivatives of the azepine ring
Substitution: Functionalized pyrazole derivatives
Applications De Recherche Scientifique
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine is unique due to its combination of a pyrazole ring with an azepine ring, providing distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.
Propriétés
Numéro CAS |
193151-02-9 |
|---|---|
Formule moléculaire |
C15H22N4 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-N,N-diethyl-2H-azepin-7-amine |
InChI |
InChI=1S/C15H22N4/c1-5-18(6-2)14-9-7-8-10-15(16-14)19-13(4)11-12(3)17-19/h7-11,15H,5-6H2,1-4H3 |
Clé InChI |
YODMTMRPHGQWJA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(C=CC=C1)N2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
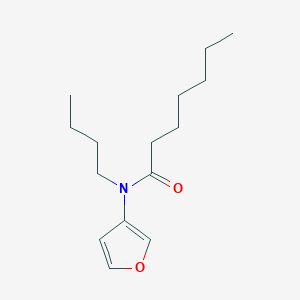

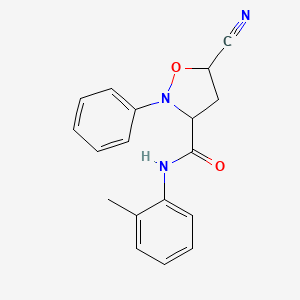
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)
